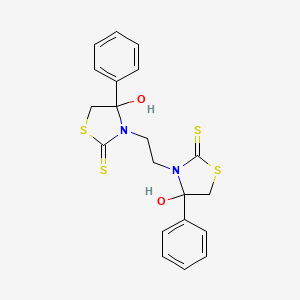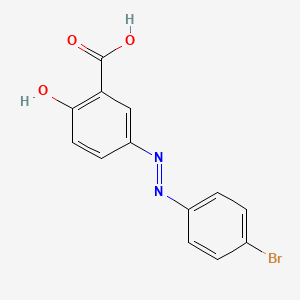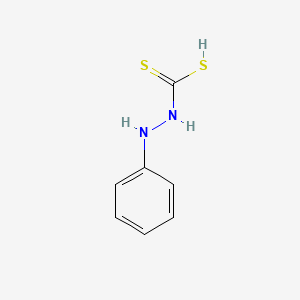
Hydrazinecarbodithioic acid, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbodithioic acid, 2-phenyl- is an organic compound with the molecular formula C8H10N2S2 It is a derivative of hydrazinecarbodithioic acid, where a phenyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazinecarbodithioic acid, 2-phenyl- can be synthesized through a multi-step process involving the reaction of hydrazine with carbon disulfide and subsequent reactions with other reagents. One common method involves the following steps:
Reaction with Carbon Disulfide: Hydrazine is reacted with carbon disulfide to form hydrazinecarbodithioic acid.
Phenylation: The hydrazinecarbodithioic acid is then reacted with a phenylating agent, such as phenyl chloride, under controlled conditions to introduce the phenyl group.
Industrial Production Methods
Industrial production of hydrazinecarbodithioic acid, 2-phenyl- typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbodithioic acid, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazinecarbodithioic acid, 2-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of hydrazinecarbodithioic acid, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity. It may also interact with enzymes and proteins, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinecarbodithioic acid, methyl ester
- S-benzyldithiocarbazate
- 3-Phenyldithiocarbazic acid methyl ester
Uniqueness
Hydrazinecarbodithioic acid, 2-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
14353-52-7 |
|---|---|
Formule moléculaire |
C7H8N2S2 |
Poids moléculaire |
184.3 g/mol |
Nom IUPAC |
anilinocarbamodithioic acid |
InChI |
InChI=1S/C7H8N2S2/c10-7(11)9-8-6-4-2-1-3-5-6/h1-5,8H,(H2,9,10,11) |
Clé InChI |
AHXKSXLKMOANIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


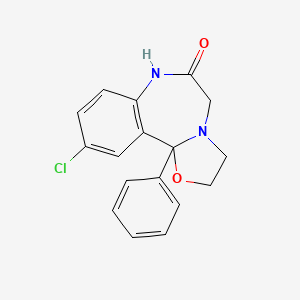




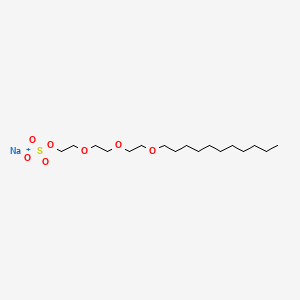
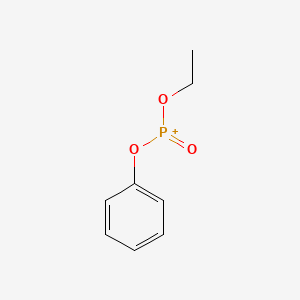

![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)

![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
